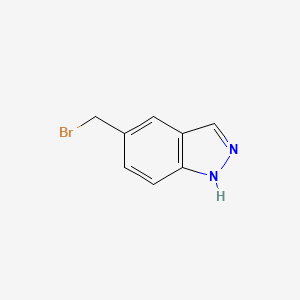

5-(bromomethyl)-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

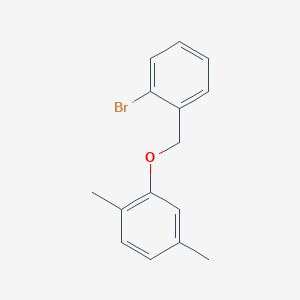

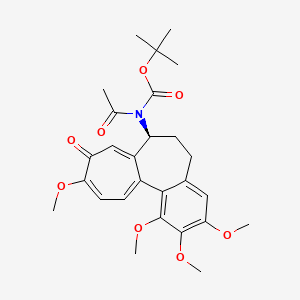

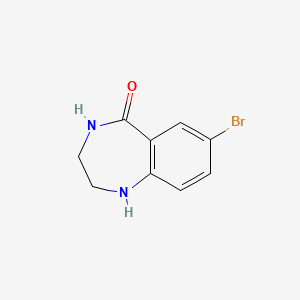

Indazole is a heterocyclic compound consisting of a pyrazole ring fused with a benzene ring . The bromomethyl group (-CH2Br) is a common functional group in organic chemistry, often used in substitution reactions .

Molecular Structure Analysis

The molecular structure of indazole consists of a benzene ring fused with a pyrazole ring . The bromomethyl group would add a -CH2Br group to the 5-position of the indazole .Chemical Reactions Analysis

Bromomethyl compounds are often used in substitution reactions, where the bromine atom is replaced by another atom or group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, bromomethyl compounds are often dense, with a high boiling point due to the presence of the heavy bromine atom .科学的研究の応用

Biological Experiments

5-(bromomethyl)-1H-indazole is a multifunctional dye that can be used in biological experiments . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Clinical Diagnostics

This compound has applications in clinical diagnostics . The dye properties of 5-(bromomethyl)-1H-indazole can be used to distinguish different types of cells and tissues, which can be crucial in diagnosing various diseases .

Textile Dyeing

5-(bromomethyl)-1H-indazole is also used in traditional fields such as textile dyeing . Its dye properties can be used to color textiles in a variety of shades .

Functional Textile Processing

In emerging fields such as functional textile processing, 5-(bromomethyl)-1H-indazole is used . It can provide textiles with special properties, such as resistance to staining or enhanced durability .

Food Pigments

5-(bromomethyl)-1H-indazole can be used as a food pigment . It can provide food products with a variety of colors, enhancing their visual appeal .

Dye-Sensitized Solar Cells

Another emerging field where 5-(bromomethyl)-1H-indazole finds application is in dye-sensitized solar cells . These are a type of solar cell that uses a dye to absorb sunlight and generate electricity .

Antioxidant Activity

New enones synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes were observed to affect free-radical oxidation in model systems . In particular, they suppress the generation of reactive oxygen species .

8. Preparation of Optically Active Cyclohexene Antisepsis Agents Bromomethyl acetate, which is similar to 5-(bromomethyl)-1H-indazole, is involved in the preparation of optically active cyclohexene antisepsis agents . It acts as a reagent in samarium diiodide-mediated conversion of ketones and aldehydes to 1,2-diacetates .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(bromomethyl)-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVQCRFGLVAFEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445371 |

Source

|

| Record name | 5-(bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(bromomethyl)-1H-indazole | |

CAS RN |

496842-04-7 |

Source

|

| Record name | 5-(bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)

![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)